LL-D-253alpha
Overview
Description
LL-D-253alpha is a chromanone metabolite produced by the fungus Phoma pigmentivora.
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of LL-D-253alpha involves the incorporation of carbon-13, deuterium, and oxygen-18 enriched precursors. These isotopically labeled acetates and oxygen gas are incorporated into the compound through the metabolic pathways of Phoma pigmentivora . The formation of this compound is proposed to occur from two preformed polyketide chains, with a cyclopropyl intermediate accounting for the unique randomization of labels observed in the hydroxyethyl side chain .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research has focused on its biosynthesis in laboratory settings using Phoma pigmentivora .
Chemical Reactions Analysis
Types of Reactions
LL-D-253alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s chromanone structure allows it to participate in these reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
LL-D-253alpha has been detected in various studies, including those focusing on human exposure to chemicals. It is one of the compounds identified in the blood of pregnant women and their newborns, suggesting its potential presence in consumer products or industrial sources . The compound’s unique structure and properties make it a subject of interest in fields such as chemistry, biology, and medicine .
Mechanism of Action
The exact mechanism of action of LL-D-253alpha is not well understood. its structure suggests that it may interact with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
LL-D-253alpha is unique due to its chromanone structure and the specific metabolic pathways involved in its biosynthesis. Similar compounds include other chromanone metabolites produced by fungi, such as those found in the genus Phoma . These compounds share structural similarities but may differ in their specific biological activities and applications .
Conclusion
This compound is a fascinating compound with potential applications in various scientific fields
Properties
IUPAC Name |
(2R)-7-hydroxy-8-(2-hydroxyethyl)-5-methoxy-2-methyl-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-7-5-10(16)12-11(17-2)6-9(15)8(3-4-14)13(12)18-7/h6-7,14-15H,3-5H2,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMBOHMTFYYVAI-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=C(C(=C2O1)CCO)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C=C(C(=C2O1)CCO)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345633 | |
Record name | (2R)-7-Hydroxy-8-(2-hydroxyethyl)-5-methoxy-2-methyl-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92589-99-6 | |
Record name | (2R)-7-Hydroxy-8-(2-hydroxyethyl)-5-methoxy-2-methyl-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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